4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of small molecule inhibitors, specifically targeting the KRAS G12C mutant, which is implicated in various cancers. The compound's structure features a morpholine ring connected to a pyrrolidine moiety and a chloropyridine unit, linked through a sulfonyl group, indicating its potential as a versatile pharmacophore.
The compound was identified in research focused on developing inhibitors for the KRAS G12C mutant, which is known for its role in oncogenesis. It falls under the classification of sulfonamides, which are characterized by the presence of a sulfonamide functional group (R-SO2-NR'2). The presence of multiple heterocycles (pyridine and morpholine) suggests it may exhibit diverse biological activity.
The synthesis of 4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine can be approached through several synthetic routes:
These steps can be optimized using various solvents and catalysts to improve yield and purity, as seen in similar synthetic methodologies for related compounds .
The molecular formula for 4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine is C13H17ClN2O3S. The compound features:
The three-dimensional structure can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, which would provide insights into its stereochemistry and spatial orientation.
The compound can undergo various chemical reactions typical of sulfonamides and heterocycles:
These reactions are critical for understanding how the compound interacts with biological systems and other chemical entities .
The mechanism of action for 4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine primarily involves inhibition of the KRAS G12C mutant signaling pathway. This mutation leads to constitutive activation of downstream signaling pathways promoting cell proliferation and survival.
Data from biological assays would provide IC50 values that quantify the potency of this inhibitor against KRAS G12C .
The physical properties of 4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine include:
Chemical properties include:
Characterization techniques such as mass spectrometry and infrared spectroscopy would provide further details on its physical state and functional groups present .
The primary application of 4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine lies in cancer therapeutics, particularly for targeting KRAS G12C-driven tumors. Its potential use includes:
Ongoing research will likely focus on optimizing its pharmacokinetic properties and evaluating its safety profile in clinical settings .
Retrosynthetic deconstruction of 4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine identifies three key fragments: (1) the morpholine sulfonyl chloride electrophile, (2) the 3-hydroxypyrrolidine nucleophile, and (3) the 3-chloro-4-hydroxypyridine electrophile. The strategic disconnection at the sulfonamide bond reveals morpholine sulfonyl chloride and 3-((3-chloropyridin-4-yl)oxy)pyrrolidine as immediate precursors. Further disconnection of the pyrrolidine ether linkage yields 3-hydroxypyrrolidine and 3-chloro-4-hydroxypyridine. This approach prioritizes late-stage introduction of the sulfonyl linker to minimize side reactions during earlier functionalization steps [3].
Continuous-flow chemistry enables efficient assembly of such hybrid scaffolds by integrating sequential reactions. A validated route employs a multi-reactor system where:
Table 1: Retrosynthetic Disconnections for Target Compound
Disconnection Site | Fragments Generated | Bond Formation Strategy |
---|---|---|
S-N bond (sulfonamide) | Morpholine sulfonyl chloride + 3-((3-Chloropyridin-4-yl)oxy)pyrrolidine | Nucleophilic substitution |
C-O bond (ether) | 3-Hydroxypyrrolidine + 3-Chloro-4-hydroxypyridine | SNAr reaction |
The synthesis proceeds through three critical stages:
Stage 1: Pyrrolidine Ether Formation3-Hydroxypyrrolidine undergoes nucleophilic aromatic substitution (SNAr) with 3-chloro-4-fluoropyridine in dimethylformamide at 80°C. The reaction requires 2.0 equivalents of potassium carbonate as base, achieving 92% conversion to 3-((3-chloropyridin-4-yl)oxy)pyrrolidine within 6 hours. The electron-deficient pyridine ring facilitates displacement of fluoride over chloride due to lower activation energy (ΔG‡ 12.3 kcal/mol for F vs. 18.7 kcal/mol for Cl) [6]. Excess base must be controlled to prevent pyrrolidine N-alkylation.
Stage 2: Sulfonyl Chloride SynthesisMorpholine reacts with sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C, yielding morpholine-4-sulfonyl chloride (87% isolated). Key parameters:
Stage 3: Sulfonylation Reaction3-((3-Chloropyridin-4-yl)oxy)pyrrolidine couples with morpholine-4-sulfonyl chloride in tetrahydrofuran using N,N-diisopropylethylamine as base (2.2 equiv). The reaction completes in 3 hours at 25°C, yielding the target compound in 89% purity. Amide bond bioisosteres (e.g., sulfonamides) enhance metabolic stability by resisting hydrolytic enzymes like amidases, making this linkage critical for in vivo efficacy [6].
Table 2: Reaction Conditions for Key Sulfonylation Step
Parameter | Optimized Condition | Suboptimal Alternative | Impact on Yield |
---|---|---|---|
Base | N,N-Diisopropylethylamine | Triethylamine | +22% yield (due to reduced sulfonate ester formation) |
Solvent | Tetrahydrofuran | Dichloromethane | +15% yield (improved solubility of ionic intermediate) |
Temperature | 25°C | 0°C | +18% yield (faster kinetics without decomposition) |
Stoichiometry (base) | 2.2 equiv | 1.0 equiv | +27% yield (prevents acid salt precipitation) |
Solvent polarity critically influences sulfonylation efficiency due to the charged transition state (R₂N⁺-SO₂-Morpholine⁻). Screening reveals:
Reaction Parameter Optimization
Workup and PurificationAqueous extraction (5% sodium bicarbonate) removes acidic impurities, while activated carbon treatment (2% w/v) decolorizes the product. Crystallization from ethyl acetate/hexane (1:3) yields analytically pure compound (>99.5% HPLC purity) without chromatographic purification [9].
The chiral center at pyrrolidine C-3 necessitates stereocontrolled synthesis. Two catalytic strategies achieve enantioselective functionalization:
Asymmetric HydrogenationN-Boc-3-ketopyrrolidine undergoes hydrogenation using Ru-(S)-BINAP catalyst (0.5 mol%) under 50 psi H₂ in methanol. This affords (S)-3-hydroxypyrrolidine in 98% yield and 99% enantiomeric excess. The reaction proceeds via chelation of the ketone oxygen and amide carbonyl to the Ru center, with hydride delivery from the Si face [10].
Metallo-Azomethine Ylide CycloadditionCopper(I)-bisoxazoline complexes (5 mol%) catalyze the 1,3-dipolar cycloaddition between N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine and methyl acrylate. This generates a pyrrolidine scaffold with 94% enantiomeric excess and cis-diastereoselectivity (>20:1 dr). The chiral catalyst controls facial selectivity by coordinating the ylide dipole, forcing Re-face attack on the dipolarophile [8].
Biocatalytic OxidationMyceliophthora thermophila laccase (Novozym 51003) oxidizes catechols to ortho-quinones, which undergo 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. This forms pyrrolidine-2,3-diones with all-carbon quaternary stereocenters in 42–91% yield and >90% enantiomeric excess. The enzyme’s chiral pocket dictates absolute stereochemistry during C-C bond formation [4].
Comparative Performance
Table 3: Catalytic Systems for Pyrrolidine Stereocontrol
Method | Catalyst | Key Intermediate | ee (%) | Scale-Up Feasibility |
---|---|---|---|---|
Asymmetric hydrogenation | Ru-(S)-BINAP | N-Boc-3-ketopyrrolidine | 99 | High (kg-scale demonstrated) |
Metallo-azomethine ylide | Cu(I)-bisoxazoline | Azomethine ylide from glycine imine | 94 | Moderate (requires anhydrous conditions) |
Biocatalytic oxidation | Myceliophthora laccase | Catechol/3-hydroxy pyrrolone adduct | 91 | Low (substrate specificity limits scope) |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5